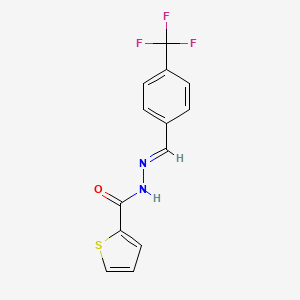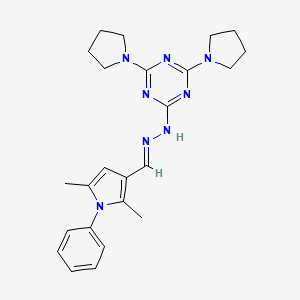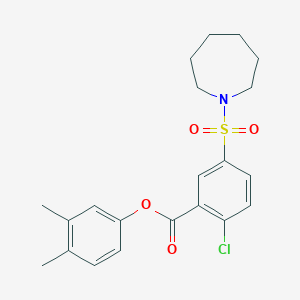![molecular formula C11H9N3OS B11671382 N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671382.png)
N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide is a Schiff base compound that has garnered significant interest in various fields of scientific research Schiff bases are known for their wide range of applications due to their unique chemical properties, including their ability to form stable complexes with metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide can be compared to other Schiff bases and thiophene-containing compounds:
N’-[(E)-(Thiophen-2-YL)methylidene]aniline: Similar in structure but with an aniline moiety instead of pyridine.
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains a biphenyl group and exhibits different electronic properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Incorporates a fluorine atom, leading to distinct reactivity and applications.
The uniqueness of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide lies in its combination of the thiophene and pyridine rings, which confer specific electronic and steric properties that are advantageous in various applications.
属性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
N-[(Z)-thiophen-2-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-5-1-2-6-12-10)14-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8- |
InChI 键 |
CUYQLXSARFEJEG-JYRVWZFOSA-N |
手性 SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=CS2 |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11671300.png)


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671315.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11671323.png)
![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11671329.png)
![N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11671335.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11671341.png)
![N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B11671344.png)

![6-chloro-2-[5-(2-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11671366.png)
![3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671383.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671391.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671404.png)
